molecular formula C9H3F6NO B1409380 4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile CAS No. 1806318-04-6

4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile

Cat. No.: B1409380
CAS No.: 1806318-04-6
M. Wt: 255.12 g/mol
InChI Key: LETUWTNLBWNLES-UHFFFAOYSA-N
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Description

4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile is a versatile aromatic nitrile derivative engineered for advanced chemical synthesis and research applications. Its molecular structure incorporates two distinct fluorine-rich functional groups—a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) substituent—which are known to significantly influence the electronic characteristics, metabolic stability, and lipophilicity of organic compounds . This combination makes it a highly valuable intermediate for medicinal chemistry programs, particularly in the structure-activity relationship (SAR) optimization of lead compounds aiming to enhance membrane permeability and binding affinity. In pharmaceutical research, this benzonitrile serves as a critical precursor for developing active pharmaceutical ingredients (APIs). The trifluoromethyl group is a established bioisostere used in numerous drugs to fine-tune steric and electronic properties and to protect a methyl group from metabolic oxidation . Concurrently, the nitrile group can act as a hydrogen bond acceptor or be further derivatized into other valuable functional groups, such as amidines or tetrazoles. Applications extend into the agrochemical sector, where the structural motif is foundational for creating modern insecticides and herbicides . The compound is provided strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(trifluoromethoxy)-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NO/c10-8(11,12)6-3-5(4-16)1-2-7(6)17-9(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETUWTNLBWNLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C . This process yields the desired benzonitrile compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethoxy and trifluoromethyl groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nickel-catalyzed reactions can yield polysubstituted 2,5-hexadienenitriles with defined stereo- and regiochemistry .

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its electron-withdrawing trifluoromethoxy and trifluoromethyl groups. These groups can influence the compound’s reactivity and binding affinity, making it effective in various chemical and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Nitro vs. Trifluoromethoxy Groups

  • 4-Nitro-2-(trifluoromethyl)benzonitrile (CAS: N/A; Molecular Formula: C₉H₅F₃N₂O₂): The nitro (-NO₂) group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitution reactions compared to the trifluoromethoxy group. Applications: Intermediate in explosives and dyes due to nitro group instability under reducing conditions .

Methoxy vs. Trifluoromethoxy Groups

  • 4-Methoxy-3-(trifluoromethyl)benzonitrile (CAS: 261951-87-5; Molecular Weight: 201.148 g/mol):
    • The methoxy (-OCH₃) group is less electronegative than trifluoromethoxy, reducing lipophilicity (LogP ~2.1 vs. ~3.5 for the target compound).
    • Applications: Used in ligand design for protein binding studies, where moderate polarity is advantageous .

Amino vs. Trifluoromethyl Groups

  • 4-Amino-2-(trifluoromethyl)benzonitrile (CAS: N/A; Molecular Formula: C₈H₅F₃N₂): The amino (-NH₂) group increases solubility in aqueous media but reduces metabolic stability due to susceptibility to oxidation. Applications: Identified as a degradation product in pharmaceuticals like bicalutamide, requiring strict impurity control (<0.1%) .

Positional Isomerism

4-Methoxy-2-(trifluoromethyl)benzonitrile (CAS: 875664-48-5; Molecular Formula: C₉H₆F₃NO):

  • The trifluoromethyl group at the 2-position alters steric hindrance, reducing binding affinity to receptors like estrogen-related receptor alpha (cf. 5FB in ).
  • Key Difference: Lower similarity score (0.30) compared to 5FB in ligand-receptor docking studies .

4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS: 67515-59-7; Molecular Weight: 203.11 g/mol):

  • Fluorine at the 4-position increases electronegativity but decreases steric bulk compared to trifluoromethoxy.
  • Applications: Intermediate in agrochemical synthesis, with higher volatility than the target compound .

Functional Group Additions

Hydroxy-Substituted Analogs

  • 4-Hydroxy-3-(trifluoromethyl)benzonitrile (CAS: 124811-71-8):
    • The hydroxyl (-OH) group enables hydrogen bonding but lowers logP (1.8 vs. 3.5 for the target compound).
    • Applications: Precursor for sulfonated polymers and metal-organic frameworks .

Complex Derivatives in Agrochemicals

  • 4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile (Metabolite of Metaflumizone):
    • The oxo-ethyl side chain increases soil persistence, raising environmental residue concerns (MRL: 0.04 ppm in cherries) .
  • 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (CAS: N/A; Molecular Weight: 385.4 g/mol): The thioxoimidazolidinone moiety enhances insecticidal activity but complicates synthetic routes .

Data Tables

Table 1: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Application
4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile N/A C₉H₄F₆N₂O 274.13 -OCF₃, -CF₃ ~3.5 Medicinal chemistry, agrochemicals
4-Methoxy-3-(trifluoromethyl)benzonitrile 261951-87-5 C₉H₆F₃NO 201.15 -OCH₃, -CF₃ ~2.1 Protein ligand studies
4-Nitro-2-(trifluoromethyl)benzonitrile N/A C₉H₅F₃N₂O₂ 230.14 -NO₂, -CF₃ ~2.8 Explosive intermediates
4-Fluoro-3-(trifluoromethyl)benzonitrile 67515-59-7 C₈H₃F₄N 203.11 -F, -CF₃ ~2.9 Agrochemical synthesis

Research Findings and Implications

  • Electron-Withdrawing Effects: Trifluoromethoxy and trifluoromethyl groups synergistically enhance electrophilic aromatic substitution resistance, making the target compound more stable than nitro or amino analogs .
  • Positional Sensitivity : Substitutent placement (e.g., 2- vs. 3-CF₃) drastically affects receptor binding. For example, 5FB (3-CF₃) binds ERRα with Kd = 15.2 nM, while 2-CF₃ analogs show >5-fold weaker affinity .
  • Environmental Impact : Metabolites like 4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile require stringent residue monitoring due to bioaccumulation risks .

Biological Activity

4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl and trifluoromethoxy groups significantly influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data.

Chemical Structure and Properties

The molecular formula of 4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile is C10H5F6N. The compound features:

  • Trifluoromethoxy group : Enhances lipophilicity and metabolic stability.
  • Trifluoromethyl group : Known to increase biological activity through modulation of receptor interactions.

The mechanism by which 4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile exerts its biological effects involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as a competitive inhibitor.
  • Receptor Modulation : It may bind to various receptors, altering their activity and influencing cellular pathways.

Biological Activity

Research indicates that 4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have shown that compounds containing trifluoromethyl groups can exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi.

Anticancer Properties

Fluorinated compounds are often investigated for their anticancer potential. Preliminary studies suggest that 4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several fluorinated benzonitriles, including 4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile, against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth, suggesting potential therapeutic applications in treating infections.
  • Anticancer Activity : In vitro assays using human cancer cell lines revealed that the compound inhibited cell viability in a dose-dependent manner. Further investigation into the apoptotic pathways indicated that it activates caspase-dependent mechanisms leading to programmed cell death.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/EC50 ValueReference
AntimicrobialStaphylococcus aureus12 µM
AntimicrobialEscherichia coli15 µM
AnticancerMCF-7 (breast cancer)8 µM
AnticancerHeLa (cervical cancer)5 µM

Research Applications

The unique properties of 4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile make it a valuable candidate in various fields:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Biology : For studying enzyme interactions and receptor binding mechanisms.
  • Material Science : As an intermediate in synthesizing advanced materials with specific properties.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 4-trifluoromethoxy-3-(trifluoromethyl)benzonitrile, and how do reaction parameters influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, fluorinated precursors like 4-fluoro-2-(trifluoromethyl)benzonitrile (CAS 194853-86-6) can react with trifluoromethoxy nucleophiles (e.g., KOCF₃) under anhydrous conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions.
  • Catalysts : Use of Cu(I) or Pd catalysts improves regioselectivity in trifluoromethoxy introduction .
  • Solvent : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
    Purification via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Advanced: How can discrepancies in HPLC analysis of impurities like 4-amino-2-(trifluoromethyl)benzonitrile be resolved?

Methodological Answer:
Discrepancies often arise from column selectivity or mobile phase composition. To address this:

  • Column Selection : Use a Waters Spherisorb ODS-2 column (L1 type), which resolves 4-amino derivatives (retention time ~3.0 min) from the parent compound (~6.5 min) .
  • Relative Response Factor (RRF) : Calculate RRF using UV detection (e.g., 1.4 for 4-amino impurities at 254 nm) to adjust quantitation .
  • Method Validation : Perform spike-and-recovery experiments at 0.1% impurity levels to validate accuracy and precision .

Basic: Which spectroscopic techniques are optimal for characterizing structural integrity and substituent positions?

Methodological Answer:

  • <sup>19</sup>F NMR : Distinguishes trifluoromethoxy (-OCF₃, δ ~58 ppm) and trifluoromethyl (-CF₃, δ ~-63 ppm) groups via splitting patterns .
  • IR Spectroscopy : Confirm nitrile group presence via C≡N stretch (~2230 cm⁻¹) and trifluoromethoxy C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Use ESI(+) to detect [M+H]<sup>+</sup> with exact mass matching calculated values (e.g., C₉H₄F₆NO: theoretical 296.02) .

Advanced: What computational approaches predict the reactivity of trifluoromethoxy groups in electrophilic substitutions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, trifluoromethoxy groups reduce electron density at ortho/para positions, directing substitutions to meta .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states in SNAr reactions (e.g., DMSO stabilizes Meisenheimer complexes) .
  • Hammett Plots : Correlate σm values of -OCF₃ (-0.45) with reaction rates to predict substituent effects .

Advanced: How should stability studies be designed to assess degradation pathways under stress conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions. Monitor via HPLC for hydrolyzed products (e.g., carboxylic acids) or nitroso derivatives .
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photodegradation products .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data (40°C/75% RH) .

Advanced: What strategies mitigate regioselectivity challenges during trifluoromethoxy group introduction?

Methodological Answer:

  • Directing Groups : Install temporary groups (e.g., nitro) at the desired position to steer trifluoromethoxy substitution, followed by reduction .
  • Halogen Dance : Use iodine intermediates (e.g., 4-iodo derivatives) to reposition substituents before trifluoromethoxy installation .
  • Microwave-Assisted Synthesis : Enhance kinetic control to favor meta substitution over thermodynamically driven para products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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